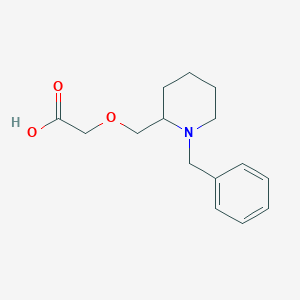![molecular formula C19H29N3O3 B7917970 [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7917970.png)
[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester: is a complex organic compound that features a piperidine ring, an amino-acetyl group, and a carbamic acid ester
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which can be functionalized with an amino-acetyl group through nucleophilic substitution reactions. The isopropyl-carbamic acid benzyl ester moiety can be introduced via esterification reactions using appropriate reagents and catalysts .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The choice of solvents, catalysts, and purification techniques is crucial to achieve the desired product efficiently .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino-acetyl group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamic acid ester to its corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated reagents and strong bases are often employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
科学研究应用
Chemistry: In organic synthesis, [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester is used as an intermediate for the preparation of more complex molecules. Its functional groups allow for diverse chemical modifications .
Biology and Medicine: Its piperidine ring is a common motif in many bioactive molecules, making it a valuable scaffold for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties .
作用机制
The mechanism by which [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester exerts its effects involves interactions with various molecular targets. The piperidine ring can interact with receptors and enzymes, potentially modulating their activity. The amino-acetyl group may participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
相似化合物的比较
[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester: This compound has a similar structure but features a pyrrolidine ring instead of a piperidine ring.
2-Amino-4-(1-piperidine) pyridine derivatives: These compounds share the piperidine ring and amino group but differ in their overall structure and functional groups.
Uniqueness: Its structure provides a balance of reactivity and stability, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
benzyl N-[[1-(2-aminoacetyl)piperidin-4-yl]methyl]-N-propan-2-ylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-15(2)22(19(24)25-14-17-6-4-3-5-7-17)13-16-8-10-21(11-9-16)18(23)12-20/h3-7,15-16H,8-14,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFYJAOJZUXFPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(CC1)C(=O)CN)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester](/img/structure/B7917902.png)
![[1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester](/img/structure/B7917921.png)
![[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester](/img/structure/B7917935.png)
![[1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7917946.png)
![[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7917953.png)
![[1-(2-Amino-acetyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7917955.png)
![[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7917960.png)
![[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7917968.png)
![[1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B7917973.png)
![[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B7917976.png)
![[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B7917988.png)
![[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B7917992.png)
![[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid benzyl ester](/img/structure/B7917997.png)
